(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of related tetrahydrofuran derivatives involves diastereoselective methodologies, leveraging the reactivity of tert-butyl carbonates and 1,5-dienes to generate trisubstituted tetrahydrofurans. These reactions utilize thermal Cope rearrangement, Boc deprotection, and oxy-Michael addition to form the furan scaffolds, showcasing a versatile approach to constructing such molecules (Emmetiere & Grenning, 2020).
Molecular Structure Analysis
Structural analysis of similar compounds, such as tris(3,5-di-tert-butylcatecholato)molybdenum(VI), reveals intricate dimeric formations and high affinity for Lewis bases, leading to monomers with capped octahedral geometry. This highlights the complexity and diversity of molecular structures attainable within this chemical space (Randolph et al., 2013).
Chemical Reactions and Properties
Addition and cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane demonstrate the reactivity of similar compounds toward ethanol, HCl, acetone, and 2,3-dimethyl-1,3-butadiene, leading to various insertion and cycloaddition products. This reflects the versatile chemical behavior and potential for generating diverse molecules from a single precursor (Niesmann, Klingebiel, & Noltemeyer, 1996).
Physical Properties Analysis
The synthesis and olfactory properties of 2-substituted 2-tert-butyl-5-methyl-2,5-dihydrofurans reveal insights into the physical characteristics of related molecules. The synthesis approach, involving Grignard reactions, Lindlar hydrogenation, and cyclization, highlights the processes through which physical properties like odor can be tailored in these compounds (Kraft, Popaj, & Abate, 2006).
Chemical Properties Analysis
The tert-butyl dimethyl silyl group has been studied for its role in enhancing drug cytotoxicity, indicating the significance of protective groups in modulating chemical activity. Although focused on a biological application, this research underscores the importance of specific functional groups in determining the chemical properties of molecules (Donadel et al., 2005).
Scientific Research Applications
Silylation Product in Enantiomeric Purity Determination
It is used in assay methods to determine the enantiomeric purity of ketones. This application highlights its utility in stereochemical analyses in organic chemistry (Overman & Rishton, 2003).
Enhancer of Drug Cytotoxicity
The tert-butyl dimethyl silyl group enhances drug cytotoxicity against human tumor cells, indicating its potential in medicinal chemistry and pharmacology (Donadel et al., 2005).
Allylic Oxidation Product
It is identified as an allylic oxidation product of tert-butyl(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)diphenylsilane, which is significant in synthetic organic chemistry (Salas et al., 2011).
Synthesis of Tetrahydrofuro[3,2-c]oxepin-4(6H)-ones
The compound is involved in one-pot synthesis methods for creating Furo[3,2-c]oxepin-4-one derivatives, demonstrating its role in heterocyclic chemistry (Kobayashi et al., 2004).
Substitution Reactions in Organic Synthesis
It is used in zinc and samarium-promoted substitution reactions, showcasing its versatility in organic synthesis (Valiullina et al., 2018).
Novel Fluorinated Building Block
Its derivatives are utilized in the synthesis of 3-fluorofuran-2(5H)-ones, which serve as novel fluorinated building blocks in chemical synthesis (Pomeisl et al., 2007).
Production of Furan and Dihydrofuran Derivatives
It is instrumental in generating derivatives of furan and 2,5-dihydrofuran, important in the study of heterocyclic compounds (Rompes et al., 2010).
Synthesis of Tetrahydrofurans
The transformation of certain tert-butyl carbonates to 2,3,4-trisubstituted tetrahydrofurans indicates its application in the synthesis of complex organic molecules (Emmetiere & Grenning, 2020).
Formation of Enantioenriched Reagents
It's involved in the synthesis and utilization of enantioenriched reagents, particularly in reactions with aldehydes (Johns et al., 2003).
Safety And Hazards
The tert-butyldimethylsilanol is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation3. Precautionary measures include avoiding ignition sources, keeping the container tightly closed, using explosion-proof electrical equipment, and wearing protective gloves and eye protection3.
Future Directions
The tert-butyldimethylsilyl group has potential applications in biocatalytic processes4. Its unique reactivity pattern and role as a protecting group make it a valuable tool in the development of new synthetic methodologies4.
Please note that this information is based on the available resources and may not cover all aspects of the compound. For a more detailed analysis, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8H,6-7H2,1-5H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRXZIBXHZJOBE-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450104 | |
Record name | (S)-2-(tert-Butyldimethylsilyloxy)-g-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one | |
CAS RN |
164264-14-6 | |
Record name | (S)-2-(tert-Butyldimethylsilyloxy)-g-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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